molecular formula C25H22N4O6S B10897401 (2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10897401
M. Wt: 506.5 g/mol
InChI Key: GEXUSHKJKWUALU-KHDUAGGOSA-N
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Description

3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a nitro-pyridyl group, and various other functional groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole ring, introduction of the nitro-pyridyl group, and various functional group modifications. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.

    Introduction of the Nitro-Pyridyl Group: This step may involve nitration reactions followed by coupling reactions to attach the pyridyl group.

    Functional Group Modifications: Various reagents and conditions, such as methoxylation and imine formation, are used to introduce and modify functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.

Medicine

In medicine, such compounds may be explored for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
  • 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N4O6S

Molecular Weight

506.5 g/mol

IUPAC Name

(5E)-3-(2-methoxyethyl)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O6S/c1-33-13-12-28-24(30)22(36-25(28)27-18-6-4-3-5-7-18)15-17-8-10-20(21(14-17)34-2)35-23-11-9-19(16-26-23)29(31)32/h3-11,14-16H,12-13H2,1-2H3/b22-15+,27-25?

InChI Key

GEXUSHKJKWUALU-KHDUAGGOSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)SC1=NC4=CC=CC=C4

Origin of Product

United States

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